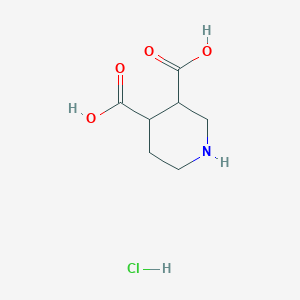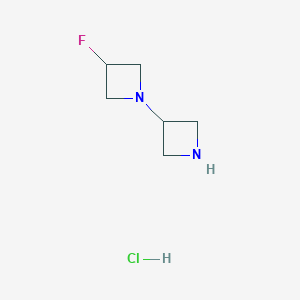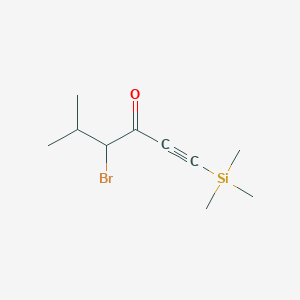
4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one
Overview
Description
“4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one” is a chemical compound with the CAS Number: 1461715-58-1 . It has a molecular weight of 261.23 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C10H17BrOSi/c1-8(2)10(11)9(12)6-7-13(3,4)5/h8,10H,1-5H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 261.23 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the search results.Scientific Research Applications
Synthesis and Molecular Structures
4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one and its derivatives have been extensively utilized in the synthesis of complex molecules due to their unique reactivity and structural properties. For instance, 5-Methyl-2-trimethylsilyl-pyridine, a derivative, has been synthesized via the “in situ” Grignard reaction, highlighting the role of trimethylsilyl groups in facilitating novel synthesis pathways (Riedmiller et al., 1999).
Photochemistry and Cycloadditions
The compound and its related structures play a pivotal role in photochemical studies and cycloaddition reactions. Schultz and Lockwood (2000) explored the photochemical reactivity of 3-trimethylsilyl-2,5-cyclohexadienones, demonstrating the influence of trimethylsilyl groups on photochemical behavior. Their research provided valuable insights into the regiospecific photorearrangements of these compounds, advancing our understanding of such complex processes (Schultz & Lockwood, 2000).
Chemical Reactivity and Synthesis of Novel Compounds
Research by Kireev et al. (1991) illustrated the reactivity of dicobalt hexacarbonyl complexes with derivatives of 4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one, leading to the formation of novel cycloaddition compounds. This study shed light on the unique reactivity of these compounds and their potential in synthesizing new chemical structures (Kireev et al., 1991).
Diastereoselective Syntheses and Catalysis
The compound's derivatives have been instrumental in diastereoselective syntheses. For instance, research by Andreini et al. (1989) focused on the Pd-catalyzed diastereoselective synthesis of various (E)-1-trimethylsilyl-alkenes and related compounds, showcasing the potential of these compounds in precise and controlled chemical synthesis processes (Andreini et al., 1989).
properties
IUPAC Name |
4-bromo-5-methyl-1-trimethylsilylhex-1-yn-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrOSi/c1-8(2)10(11)9(12)6-7-13(3,4)5/h8,10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDMQOXPNXBFST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C#C[Si](C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B1378687.png)
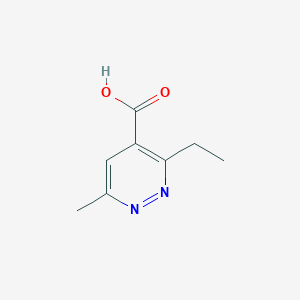
![2-[1-(Benzylsulfanyl)cyclopentyl]acetonitrile](/img/structure/B1378691.png)
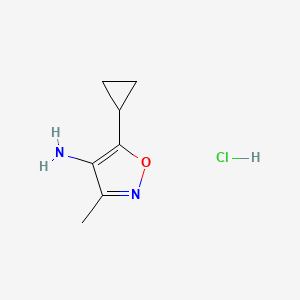
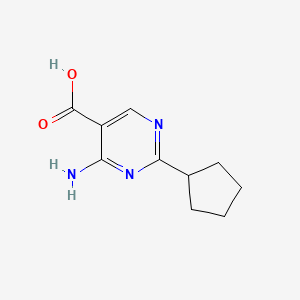
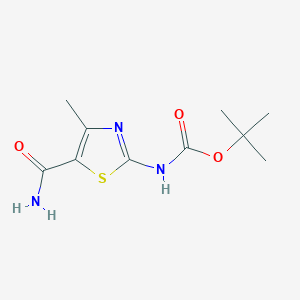
![2-[(2-aminoethyl)amino]-N-[(pyridin-2-yl)methyl]acetamide trihydrochloride](/img/structure/B1378696.png)
